

Application Notes and Protocols for CMOS Manufacturing of Silicon-28 Devices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Silicon28

Cat. No.: B1172460

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the CMOS manufacturing of devices using isotopically enriched Silicon-28 (^{28}Si). The protocols outlined below are intended to guide researchers and professionals in the fabrication of high-performance quantum devices and other advanced electronics where the reduction of magnetic noise from Silicon-29 (^{29}Si) isotopes is critical.

Introduction to Silicon-28 in CMOS Manufacturing

Natural silicon is composed of three stable isotopes: ^{28}Si (~92.23%), ^{29}Si (~4.67%), and ^{30}Si (~3.10%). The ^{29}Si isotope possesses a nuclear spin ($I=1/2$) that acts as a source of magnetic noise, leading to decoherence of quantum bits (qubits) in silicon-based quantum computers.[1][2] By utilizing isotopically enriched ^{28}Si , which has a nuclear spin of zero, the magnetic noise in the substrate is significantly reduced, leading to substantially longer qubit coherence times and higher gate fidelities.[1][3] This enhanced performance is crucial for the development of fault-tolerant quantum computers and other sensitive electronic devices. The integration of ^{28}Si into standard CMOS fabrication processes is a key step towards scalable quantum computing.[4][5]

Material Properties and Performance Metrics

The use of isotopically enriched ^{28}Si leads to significant improvements in material properties and device performance compared to natural silicon.

Table 1: Material Properties of Natural Silicon vs. Enriched Silicon-28

Property	Natural Silicon	Enriched Silicon-28 (>99.99%)	Reference(s)
²⁹ Si Concentration	~4.67%	< 10 ppm (0.001%)	[6]
Thermal Conductivity @ 21 K	45 Wcm ⁻¹ K ⁻¹	450 Wcm ⁻¹ K ⁻¹	[7]
Thermal Conductivity @ 300 K	~130 W/m·K	~150 W/m·K	[8][9]
Boron (B) Concentration	Varies	< 0.0001 ppm	[6]
Phosphorus (P) Concentration	Varies	< 0.001 ppm	[6]
Carbon (C) Concentration	Varies	< 0.1 ppm	[6]
Oxygen (O) Concentration	Varies	< 0.01 ppm	[6]

Table 2: Quantum Device Performance Comparison

Parameter	Device in Natural Silicon	Device in Enriched Silicon-28	Reference(s)
Electron Spin Coherence Time (T ₂)	Microseconds (μs)	Milliseconds (ms) to Seconds (s)	[10][11]
Single-Qubit Gate Fidelity	~99%	> 99.9%	[12]
Two-Qubit Gate Fidelity	~98%	> 99%	[12]

Experimental Protocols

This section details the key experimental protocols for the fabrication of ^{28}Si devices, from isotope enrichment to device characterization.

Protocol for Silicon-28 Isotopic Enrichment via Ion Implantation

This protocol describes a method for enriching the near-surface region of a natural silicon wafer with ^{28}Si .

Objective: To reduce the concentration of ^{29}Si in the top layer of a silicon wafer to create a suitable substrate for qubit fabrication.

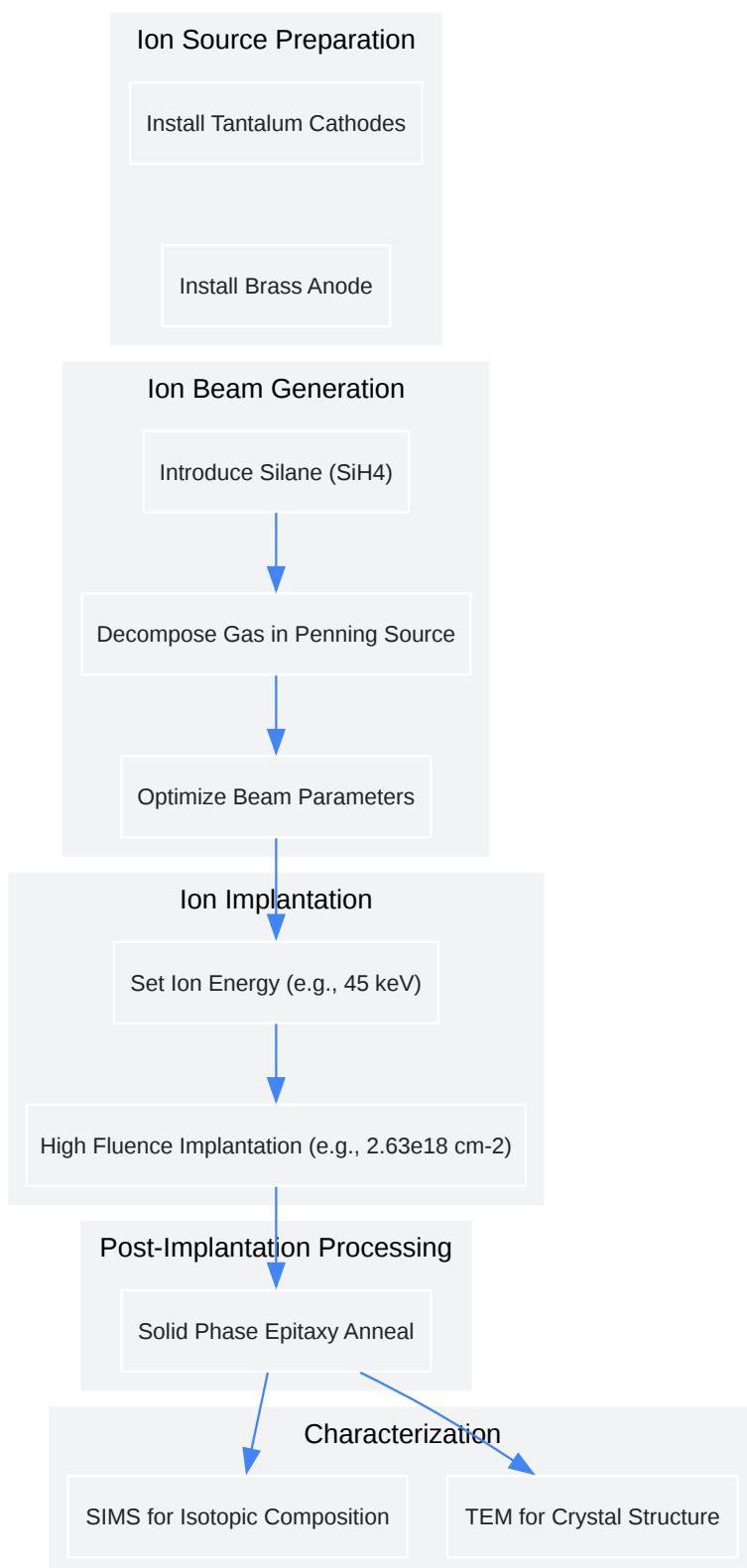
Materials and Equipment:

- Natural silicon wafers
- Ion implanter system with a Penning ion source[13]
- Silane (SiH_4) gas (precursor)[13]
- Tantalum cathodes and brass anode for the ion source[13]
- Secondary Ion Mass Spectrometry (SIMS) for characterization[1]
- Transmission Electron Microscopy (TEM) for characterization[1]

Procedure:

- Ion Source Preparation:
 - Install tantalum cathodes and a brass anode in the Penning ion source to minimize sputtering losses and avoid metallic contamination.[13]
- Ion Beam Generation:
 - Introduce silane (SiH_4) gas into the ion source.[13]
 - Decompose the silane gas in the Penning ion source to generate a $^{28}\text{Si}^+$ ion beam.[13]

- Optimize ion source parameters (gas flow rate, magnetic field strength, anode voltage) to achieve a stable and high-current $^{28}\text{Si}^+$ beam. A target current of $10 \pm 0.5 \mu\text{A}$ is desirable. [\[13\]](#)
- Ion Implantation:
 - Set the ion implantation energy. An energy of 45 keV is effective for achieving a one-for-one sputtering yield, which is optimal for isotopic enrichment. [\[1\]](#)[\[11\]](#)[\[14\]](#)
 - Implant the $^{28}\text{Si}^+$ ions into the natural silicon wafer to a high fluence. A fluence of $2.63 \times 10^{18} \text{ cm}^{-2}$ has been shown to be effective. [\[1\]](#)[\[11\]](#)[\[14\]](#)
 - This high-fluence implantation sputters away the existing silicon atoms (including ^{29}Si and ^{30}Si) and replaces them with ^{28}Si atoms.
- Annealing and Crystallization:
 - After implantation, perform a solid-phase epitaxy anneal to recrystallize the amorphized surface layer and activate any implanted dopants (if applicable). [\[1\]](#)
- Characterization:
 - Use SIMS to measure the isotopic composition of the enriched layer and confirm the depletion of ^{29}Si . A reduction to 250 ppm has been demonstrated with this method. [\[1\]](#)[\[14\]](#)
 - Use TEM to confirm that the enriched layer has recrystallized into a single crystal. [\[1\]](#)



[Click to download full resolution via product page](#)

Workflow for Silicon-28 Isotopic Enrichment.

Protocol for Silicon-28 Single-Crystal Growth via the Czochralski Method

This protocol outlines the steps for growing a single-crystal ingot of ^{28}Si from an enriched polycrystalline source.

Objective: To produce a large, high-purity, single-crystal ^{28}Si ingot suitable for wafer slicing.

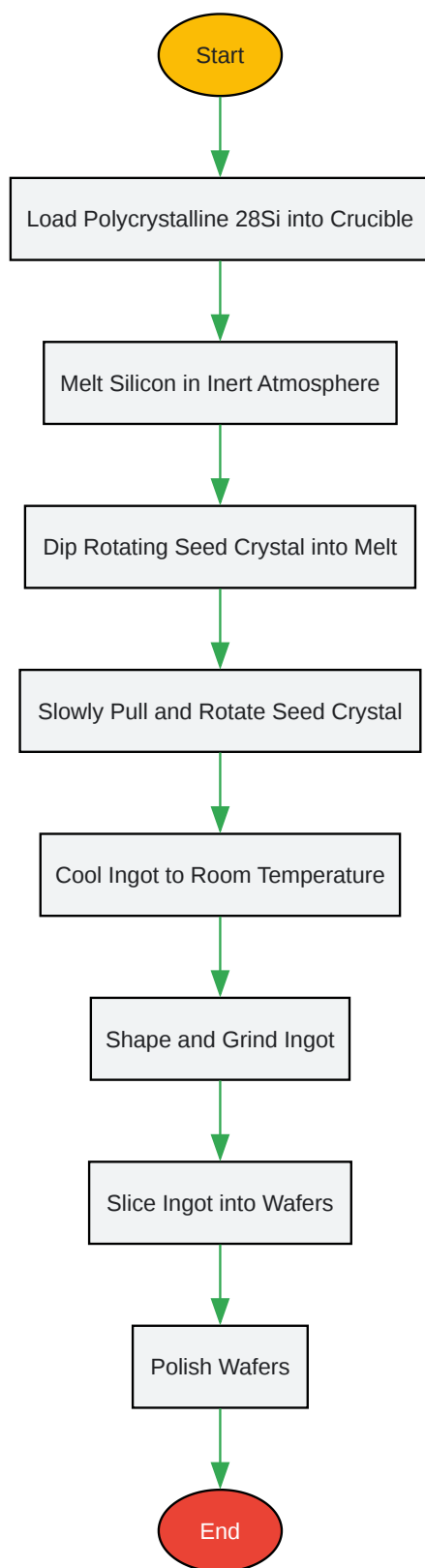
Materials and Equipment:

- High-purity, isotopically enriched polycrystalline ^{28}Si
- Czochralski crystal puller[15][16]
- Fused silica crucible[15][16]
- Precisely oriented single-crystal silicon seed[15][17]
- Inert gas (e.g., Argon)[18]
- Dopants (e.g., boron or phosphorus), if required[17]

Procedure:

- Crucible Loading:
 - Load the fused silica crucible with the high-purity polycrystalline ^{28}Si . [15]
 - If doping is required, add a precise amount of the desired dopant to the charge. [17]
- Melting:
 - Place the crucible in the Czochralski furnace.
 - Evacuate the growth chamber and then backfill with an inert gas, such as argon, to prevent oxidation. [15][18]

- Heat the polycrystalline ^{28}Si to its melting point (approximately 1421°C) to create a molten silicon bath.[\[15\]](#)
- Crystal Pulling:
 - Lower the rotating seed crystal until it just touches the surface of the molten silicon.[\[17\]](#)
 - Slowly begin to withdraw the seed crystal upwards while continuing to rotate it. The crucible is typically rotated in the opposite direction.[\[15\]](#)
 - Precisely control the pull rate and the temperature gradients to achieve the desired ingot diameter.[\[17\]](#)
- Ingot Formation and Cooling:
 - Continue the pulling process until the desired ingot length is achieved.
 - Slowly cool the ingot to room temperature.
- Ingot Shaping and Wafer Slicing:
 - Grind the ingot to a precise cylindrical shape.
 - Slice the ingot into thin wafers using a diamond-tipped saw.
 - Polish the wafers to achieve a smooth, defect-free surface.



[Click to download full resolution via product page](#)

Czochralski Method for Silicon-28 Crystal Growth.

Protocol for CMOS Device Fabrication on a ^{28}Si Wafer

This protocol provides a general workflow for fabricating a simple quantum dot device on a ^{28}Si wafer using standard CMOS processes.

Objective: To fabricate a quantum dot device on a ^{28}Si substrate for qubit applications.

Materials and Equipment:

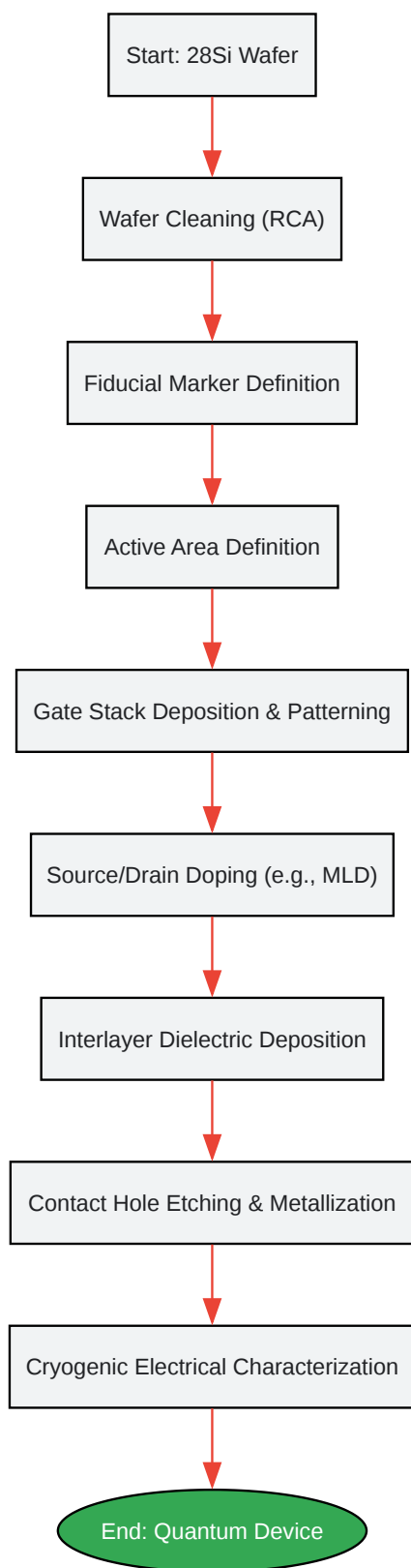
- Polished ^{28}Si wafer (can be bulk or Silicon-on-Insulator, SOI)
- Standard cleanroom with photolithography, etching, and deposition tools
- Photoresist and developer
- Materials for gate oxide (e.g., SiO_2), gate electrode (e.g., polysilicon), and contacts (e.g., aluminum)
- Reactive Ion Etching (RIE) system[\[19\]](#)

Procedure:

- Wafer Cleaning:
 - Perform a standard RCA clean to remove organic and inorganic contaminants from the wafer surface.
- Fiducial Marker Definition:
 - Use photolithography and etching to create alignment markers on the wafer for subsequent processing steps.
- Active Area Definition:
 - Grow a thin layer of silicon dioxide (SiO_2) via thermal oxidation.
 - Use photolithography to pattern the active areas where the quantum dots will be formed.
 - Etch the SiO_2 to expose the silicon in the active areas.

- Gate Stack Deposition and Patterning:
 - Grow a high-quality gate oxide layer (e.g., SiO_2) via thermal oxidation.
 - Deposit a layer of polysilicon for the gate electrode.
 - Use photolithography and RIE to pattern the gate electrodes that will define the quantum dots.
- Source and Drain Formation (Doping):
 - This step can be performed using either ion implantation or Monolayer Doping (MLD). MLD is a damage-free alternative that is well-suited for shallow junctions.[\[20\]](#)
 - Monolayer Doping (MLD) Protocol:
 - Functionalize the wafer surface by immersing it in a solution containing a dopant precursor molecule (e.g., allyldiphenylphosphine for phosphorus doping).[\[21\]](#)
 - Heat the solution (e.g., 180°C for 3 hours) to form a self-limiting monolayer of the dopant molecule on the silicon surface.[\[21\]](#)
 - Cap the monolayer with a protective layer (e.g., 50 nm of sputtered SiO_2).[\[21\]](#)
 - Perform a rapid thermal anneal (RTA) to drive the dopants into the silicon, forming the source and drain regions.[\[21\]](#)
- Interlayer Dielectric Deposition and Contact Formation:
 - Deposit an insulating layer (e.g., SiO_2) over the entire wafer.
 - Use photolithography and etching to open contact holes to the source, drain, and gate.
 - Deposit a metal layer (e.g., aluminum) for the contacts.
 - Pattern the metal layer to form the final device interconnects.
- Device Characterization:

- Perform electrical characterization at cryogenic temperatures to verify the formation of quantum dots and to measure qubit performance metrics such as coherence time and gate fidelity.



[Click to download full resolution via product page](#)

CMOS Fabrication Workflow for a Silicon-28 Quantum Dot Device.

Conclusion

The protocols and data presented in these application notes highlight the critical steps and significant advantages of using isotopically enriched Silicon-28 in CMOS manufacturing for quantum devices. By carefully controlling the isotopic purity of the silicon substrate and adapting standard CMOS fabrication techniques, it is possible to create high-performance qubits with long coherence times and high gate fidelities. Further research and process optimization will continue to advance the scalability and performance of silicon-based quantum computing and other sensitive electronic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. semiengineering.com [semiengineering.com]
- 3. researchgate.net [researchgate.net]
- 4. Optics & Photonics News - Designing a CMOS Quantum Chip [optica-opn.org]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. briandcolwell.com [briandcolwell.com]
- 9. Silicon-28 Isotope|Enriched for Quantum Research [benchchem.com]
- 10. Engineering long spin coherence times of spin-orbit qubits in silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [2009.08594] Isotopic enrichment of silicon by high fluence $^{28}\text{Si}^+$ ion implantation [arxiv.org]
- 12. postquantum.com [postquantum.com]
- 13. pubs.aip.org [pubs.aip.org]

- 14. cqc2t.org [cqc2t.org]
- 15. scribd.com [scribd.com]
- 16. cityu.edu.hk [cityu.edu.hk]
- 17. Czochralski method - Wikipedia [en.wikipedia.org]
- 18. universitywafer.com [universitywafer.com]
- 19. Wafer-scale fabrication of isolated luminescent silicon quantum dots using standard CMOS technology [inis.iaea.org]
- 20. Monolayer doping - Wikipedia [en.wikipedia.org]
- 21. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Application Notes and Protocols for CMOS Manufacturing of Silicon-28 Devices]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1172460#protocols-for-cmos-manufacturing-of-silicon-28-devices>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com